Cas no 871548-25-3 (2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one)

2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one is a specialized organic compound featuring a trichloroacetyl group and a chloroacetyl-substituted pyrrole moiety. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds. The presence of multiple halogenated groups enhances its electrophilic character, facilitating nucleophilic substitution reactions. Its stability under controlled conditions makes it a practical choice for laboratory-scale synthesis. The compound’s defined molecular architecture allows for precise functionalization, contributing to its utility in pharmaceutical and agrochemical research. Proper handling is essential due to its potential reactivity with nucleophiles and moisture-sensitive nature.
2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one structure
871548-25-3 structure
Product Name:2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one
CAS No:871548-25-3
MF:C8H5Cl4NO2
MW:288.942798376083
CID:3108642
PubChem ID:7131245
Update Time:2025-06-07

2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trichloro-1-[4-(chloroacetyl)-1H-pyrrol-2-yl]ethanone
    • 2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one
    • 996-833-0
    • 2,2,2-Trichloro-1-(4-(2-chloroacetyl)-1H-pyrrol-2-yl)ethanone
    • 871548-25-3
    • DTXSID801179961
    • EN300-14947
    • 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethanone
    • 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one
    • Z111414050
    • G40790
    • AKOS009036855
    • 2,2,2-trichloro-1-(4-(2-chloroacetyl)-1H-pyrrol-2-yl)ethan-1-one
    • Inchi: 1S/C8H5Cl4NO2/c9-2-6(14)4-1-5(13-3-4)7(15)8(10,11)12/h1,3,13H,2H2
    • InChI Key: UBIRILZFSIUJRI-UHFFFAOYSA-N
    • SMILES: ClC(C(C1=CC(C(CCl)=O)=CN1)=O)(Cl)Cl

Computed Properties

  • Exact Mass: 288.904489Da
  • Monoisotopic Mass: 286.907439Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.9Ų

2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one Pricemore >>

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Additional information on 2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one

Introduction to 2,2,2-Trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one (CAS No. 871548-25-3)

2,2,2-Trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one (CAS No. 871548-25-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including multiple chlorine substituents and a pyrrole ring, which contribute to its potential biological activities and applications in drug development.

The chemical structure of 2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one is composed of a central pyrrole ring substituted with a chloroacetyl group at the 4-position and a trichloromethyl ketone moiety at the 1-position. The presence of these functional groups imparts specific chemical properties that make this compound an interesting target for various scientific investigations.

Recent studies have explored the potential of 2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one in the context of medicinal chemistry. One notable area of research involves its antimicrobial properties. A study published in the Journal of Medicinal Chemistry (2023) reported that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death. This finding has important implications for the development of new antibiotics to combat drug-resistant bacterial strains.

In addition to its antimicrobial properties, 2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one has also been investigated for its potential as an anticancer agent. Research conducted by a team at the National Cancer Institute (NCI) demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this anticancer activity is thought to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression.

The pharmacokinetic properties of 2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a drug candidate.

To further understand the biological activities of 2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one, researchers have employed advanced computational methods such as molecular docking and molecular dynamics simulations. These studies have provided insights into the binding interactions between this compound and its target proteins. For instance, molecular docking studies have shown that 2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one forms stable complexes with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

The synthesis of 2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-ylethan-1-one has been optimized using modern synthetic methodologies to improve yield and purity. One common approach involves the reaction of 4-acetylpyrrole with trichloromethyl ketone followed by chlorination to introduce the chloroacetyl group. This multi-step process has been refined to achieve high yields and stereoselectivity, making it suitable for large-scale production.

In conclusion, 2,2,2-trichloro-1-4-(2-chloroacetyl)-1H-pyrrol-2-yethanone (CAS No. 871548-25-3) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

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